3-Methyl-1H-phosphole
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Overview
Description
3-Methyl-1H-phosphole: is an organophosphorus compound with the molecular formula C₅H₇P . It is a derivative of phosphole, a five-membered heterocycle containing phosphorus.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1H-phosphole can be synthesized through several methods. One common approach involves the reaction of a 1,3-diene with a phosphonous chloride (RPCl₂) followed by dehydrohalogenation . Another method includes the preparation via zirconacyclopentadienes by reaction with PhPCl₂ .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert phosphole oxides back to phospholes.
Substitution: Substitution reactions can occur at the phosphorus atom or the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and other oxygen donors.
Reduction: Reducing agents such as hydrogen or hydrides are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Reduced phosphole derivatives.
Substitution: Substituted phosphole compounds.
Scientific Research Applications
Chemistry: 3-Methyl-1H-phosphole is used as a ligand in coordination chemistry and as a building block for more complex organophosphorus compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-Methyl-1H-phosphole involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic systems . The pathways involved include coordination to transition metals and participation in catalytic cycles .
Comparison with Similar Compounds
Pyrrole: A nitrogen analog of phosphole with similar aromatic properties.
Thiophene: A sulfur analog with comparable reactivity.
Furan: An oxygen analog with similar structural characteristics.
Uniqueness: 3-Methyl-1H-phosphole is unique due to the presence of phosphorus, which imparts distinct electronic properties and reactivity compared to its nitrogen, sulfur, and oxygen analogs . The compound’s ability to form stable complexes with transition metals and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
110809-10-4 |
---|---|
Molecular Formula |
C5H7P |
Molecular Weight |
98.08 g/mol |
IUPAC Name |
3-methyl-1H-phosphole |
InChI |
InChI=1S/C5H7P/c1-5-2-3-6-4-5/h2-4,6H,1H3 |
InChI Key |
VCVZDVCUSFILPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CPC=C1 |
Origin of Product |
United States |
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